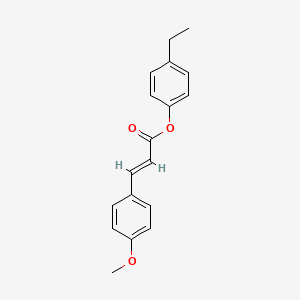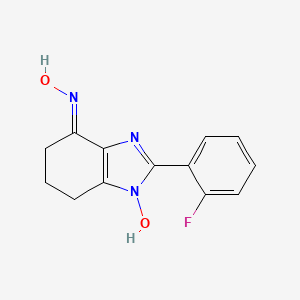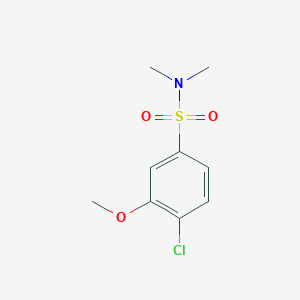![molecular formula C20H25N3O B5550488 5,7-diethyl-2-(1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5550488.png)
5,7-diethyl-2-(1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of complex organic molecules that feature a tricyclic core with diaza (nitrogen-containing) functionalities and substituents that may influence its chemical behavior and properties significantly. Such compounds are of interest in organic chemistry for their potential in drug design, material science, and as probes in biological systems.
Synthesis Analysis
The synthesis of related tricyclic diaza compounds involves multi-step organic reactions, starting from simpler precursors. For example, compounds with similar structures have been synthesized through reactions such as modified Dieckmann condensations, which involve forming a cyclic structure from a linear precursor by intramolecular reaction. This process often requires precise conditions to control the stereochemistry and functionality of the resulting molecule (Sunnam et al., 2010).
Molecular Structure Analysis
The molecular structure of diazatricyclo compounds is characterized by X-ray crystallography, NMR spectroscopy, and molecular modeling. These techniques provide insights into the arrangement of atoms within the molecule, including bond lengths, angles, and stereochemistry. The structure influences the molecule's reactivity, interaction with biological targets, and physical properties. For instance, the crystal structure of similar compounds reveals a complex arrangement of rings and substituents, which could impact the compound's chemical behavior (Kostyanovsky et al., 1999).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound 5,7-diethyl-2-(1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one belongs to a class of molecules that have been explored for their synthetic versatility and potential use in creating new chemical entities. For example, Balaji, Sarveswari, and Vijayakumar (2015) synthesized related compounds, demonstrating their effectiveness as antibacterial agents, highlighting the potential of these compounds in antimicrobial research (Balaji, Sarveswari, & Vijayakumar, 2015). Similarly, Rivera and González-Salas (2010) conducted a study on the synthesis of novel triazenes from related cyclic amines, providing insight into the synthetic pathways and characterization of such compounds (Rivera & González-Salas, 2010).
Structural and Conformational Analysis
The structural and conformational analysis of compounds like 5,7-diethyl-2-(1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one is crucial in understanding their chemical behavior and potential applications. Fernández et al. (1990) conducted a study on similar compounds, focusing on their synthesis and structural analysis using techniques like NMR spectroscopy and X-ray diffraction. This research helps in understanding the stereoelectronic effects and conformational properties of these compounds (Fernández et al., 1990).
Potential Medicinal Applications
Research into compounds like 5,7-diethyl-2-(1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one also extends to exploring their potential medicinal applications. Sturm, Cory, and Henry (1977) investigated related compounds for their microfilaricidal activity, indicating their potential in developing new antifilarial agents (Sturm, Cory, & Henry, 1977).
Applications in Catalysis and Synthesis of Carbohydrate Analogues
Valdersnes et al. (2012) researched the synthesis of modified carbohydrates using similar compounds, highlighting their role in creating new types of molecules with potential applications in various fields, including medicinal chemistry and materials science (Valdersnes, Apeland, Flemmen, & Sydnes, 2012).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5,7-diethyl-2-(1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-3-19-10-22-12-20(4-2,18(19)24)13-23(11-19)17(22)15-9-21-16-8-6-5-7-14(15)16/h5-9,17,21H,3-4,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDLMRVAVMWOJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CN3CC(C1=O)(CN(C2)C3C4=CNC5=CC=CC=C54)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5s,7s)-5,7-diethyl-2-(1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5550421.png)



![2-hydroxy-N'-{[5-(2-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5550465.png)
![1-(4-ethyl-5-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5550473.png)
![5-acetyl-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-2-thiophenecarboxamide hydrochloride](/img/structure/B5550492.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-thiophenecarboxamide](/img/structure/B5550499.png)

![({4-ethyl-5-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5550515.png)
![2-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5550516.png)
![2-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5550517.png)